molecular formula C18H14N6OS B3004474 N-phenyl-2-[(6-pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide CAS No. 891103-24-5

N-phenyl-2-[(6-pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide

Cat. No. B3004474
CAS RN: 891103-24-5
M. Wt: 362.41
InChI Key: PKNZVTDAKOZSAO-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Pyridazines, on the other hand, are a class of organic compounds with a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

Triazoles can be synthesized through various methods. One of the most common methods is the Huisgen cycloaddition, also known as the “click reaction”, which involves the reaction of an azide and an alkyne . Pyridazines can be synthesized through reactions involving hydrazine and 1,3-diketones .


Molecular Structure Analysis

The triazole ring in the compound contains two carbon and three nitrogen atoms . The pyridazine ring, on the other hand, contains four carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions . Pyridazines can undergo reactions such as chlorination, bromination, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups present. For instance, the presence of a triazole ring can contribute to a compound’s ability to form hydrogen bonds, which can affect its solubility and reactivity .

Mechanism of Action

Target of Action

The primary target of this compound is the cytochrome P450 enzymes (CYP-450) . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics, and their inhibition can have profound effects on the pharmacokinetics and pharmacodynamics of various substances .

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450 . This interaction inhibits the enzyme’s activity, thereby affecting the metabolism of other substances that are substrates for CYP-450 .

Biochemical Pathways

The inhibition of CYP-450 by this compound can affect multiple biochemical pathways. For instance, it can inhibit the metabolism of drugs that are substrates for CYP-450, potentially leading to increased drug concentrations and enhanced pharmacological effects . Additionally, it may also affect the synthesis of certain endogenous substances that are metabolized by CYP-450 .

Pharmacokinetics

Given its interaction with cyp-450, it is likely that its metabolism and bioavailability could be influenced by factors such as the expression and activity of cyp-450 enzymes .

Result of Action

The inhibition of CYP-450 by this compound can lead to a variety of molecular and cellular effects. For example, it can increase the concentrations of drugs that are substrates for CYP-450, potentially enhancing their pharmacological effects . It may also affect the synthesis of endogenous substances that are metabolized by CYP-450 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression and activity of CYP-450 enzymes can be affected by factors such as diet, age, and genetic polymorphisms . These factors can, in turn, influence the compound’s interaction with CYP-450 and its overall effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and the functional groups present. Some triazole derivatives are used as drugs and have been tested for safety in humans .

Future Directions

The development of new triazole and pyridazine derivatives with improved properties is an active area of research. These compounds have potential applications in various fields, including medicine and materials science .

properties

IUPAC Name

N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6OS/c25-17(20-13-6-2-1-3-7-13)12-26-18-22-21-16-10-9-15(23-24(16)18)14-8-4-5-11-19-14/h1-11H,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNZVTDAKOZSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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